1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2S/c23-22(24,25)17-5-3-4-16(12-17)15-30-20-13-27(19-7-2-1-6-18(19)20)14-21(28)26-8-10-29-11-9-26/h1-7,12-13H,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORKULCAXDFEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are often challenging due to the electron-withdrawing nature of the trifluoromethyl group.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution.
Scientific Research Applications
1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole core can interact with hydrophobic pockets in the target molecule. The morpholine ring can contribute to the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and its analogues:
Physicochemical and Pharmacological Implications
Sulfanyl vs. Sulfonyl groups (SO₂) are stronger electron-withdrawers, which may alter receptor binding compared to sulfanyl (S-) .
Trifluoromethylphenyl vs. Chlorophenyl Substitutents :
- The CF₃ group enhances metabolic stability and lipophilicity compared to Cl , likely increasing the target compound’s half-life in vivo.
Morpholine Positioning: Morpholine attached via ethanone (target compound) vs.
Indole Modifications :
- Substitution at the indole 3-position (sulfanyl in target vs. carbonyl in ) influences π-stacking and van der Waals interactions with biological targets.
Biological Activity
1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article comprehensively reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine ring, an indole moiety, and a trifluoromethyl phenyl group. Its chemical formula is , with a molecular weight of approximately 380.44 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that the compound shows promising antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Potential : The indole scaffold is known for its anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, particularly in colon and liver cancers, with IC50 values indicating significant cytotoxicity.
The antibacterial activity of this compound may be attributed to its ability to interfere with bacterial DNA replication and protein synthesis. This is particularly relevant in the context of antibiotic-resistant strains.
Efficacy Data
In vitro studies have shown varying Minimum Inhibitory Concentration (MIC) values against different bacterial strains. For example:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These results indicate that while the compound is effective against certain pathogens, further optimization may be necessary to enhance its potency against more resistant strains.
Cytotoxicity Studies
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown:
- Colon Cancer Cells : IC50 values around 15 µM.
- Liver Cancer Cells : IC50 values around 25 µM.
The anticancer effects are believed to arise from the induction of apoptosis through both intrinsic and extrinsic pathways. The compound may activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death.
Case Studies
- Study on Antibacterial Efficacy : A recent study published in Antimicrobial Agents and Chemotherapy assessed the antibacterial efficacy of various indole derivatives, including our compound. Results indicated that it significantly inhibited growth in resistant strains of E. coli and S. aureus.
- Cytotoxicity Assessment : In a study conducted at Aalto University, derivatives were tested against liver cancer cells, revealing that modifications to the indole structure could enhance anticancer efficacy significantly.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization typically involves stepwise reaction monitoring and solvent/catalyst selection. For the morpholine-ethanone core, use polar aprotic solvents (e.g., DMF) under nitrogen to stabilize intermediates . The sulfanyl-indol moiety requires controlled thiol-alkylation at 50–60°C with NaH as a base to minimize disulfide byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Yield improvements (≥70%) are achievable by optimizing stoichiometry (1:1.2 molar ratio for indole-thiol coupling) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign the morpholine ring protons (δ 3.6–3.8 ppm) and trifluoromethyl group (¹⁹F NMR, δ -60 to -65 ppm). Indole NH typically appears at δ 10–12 ppm but may be absent due to substitution .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z ~465) and fragmentation patterns (e.g., loss of morpholine fragment at m/z ~85) .
- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Advanced: How can conflicting bioactivity data between in vitro and cell-based assays be resolved?
Methodological Answer:
Contradictions may arise from compound stability, cellular uptake, or off-target effects. Strategies include:
- Metabolic Stability Assays: Use liver microsomes to assess degradation rates .
- Cellular Accumulation Studies: Quantify intracellular concentrations via LC-MS/MS .
- Target Engagement Assays: Employ thermal shift or SPR to confirm binding to purported targets (e.g., kinases or GPCRs) . Adjust assay media (e.g., add serum proteins) to mimic physiological conditions .
Advanced: What computational approaches predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Use crystal structures (PDB) of homologous targets (e.g., PI3Kγ) to model interactions. The trifluoromethyl group may occupy hydrophobic pockets, while the morpholine oxygen forms hydrogen bonds .
- MD Simulations (GROMACS): Run 100-ns simulations to assess binding stability. Analyze RMSD/RMSF to identify flexible regions .
- Free Energy Calculations (MM-PBSA): Estimate binding affinities (ΔG) and identify key residues contributing to interactions .
Basic: What are the primary in vitro biological screening strategies for this compound?
Methodological Answer:
- Kinase Inhibition: Screen against a panel (e.g., 50 kinases at 1 µM) using ADP-Glo™ assays .
- Antimicrobial Activity: Test MIC values against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity (MTT Assay): Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) after 48-h exposure .
Advanced: How can structure-activity relationships (SAR) guide further derivatization?
Methodological Answer:
- Morpholine Modifications: Replace morpholine with piperidine (lower polarity) or introduce methyl groups to enhance CNS penetration .
- Sulfanyl Linker: Substitute with sulfoxide/sulfone to modulate electron-withdrawing effects and metabolic stability .
- Indole Substitutions: Add electron-withdrawing groups (e.g., -NO₂) at C5 to improve target affinity .
- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate substituent properties (logP, molar refractivity) with activity .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Resolve the indole-morpholine dihedral angle (typically 60–80°) and confirm sulfanyl linkage geometry .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and goggles. Conduct reactions in a fume hood due to potential respiratory toxicity (GHS Category 4) .
- Spill Management: Neutralize with activated carbon; avoid water to prevent sulfanyl group hydrolysis .
- Waste Disposal: Collect in halogenated waste containers for incineration .
Advanced: How do solvent effects influence reaction pathways during synthesis?
Methodological Answer:
- Polar Solvents (DMF, DMSO): Stabilize charged intermediates in SN2 reactions (e.g., morpholine-ethanone formation) but may promote hydrolysis of sulfanyl groups .
- Nonpolar Solvents (Toluene): Favor Ullmann-type couplings for indole functionalization but require higher temperatures (80–100°C) .
- Solvent-Free Conditions: Reduce byproducts in thiol-ene click reactions but require rigorous mixing .
Advanced: What strategies address low solubility in pharmacokinetic studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the morpholine nitrogen for enhanced aqueous solubility .
- Nanoformulation: Use liposomal encapsulation (e.g., DSPC/cholesterol) or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability .
- Co-solvents: Administer in PEG-400/water (30:70) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
